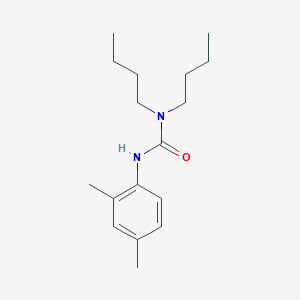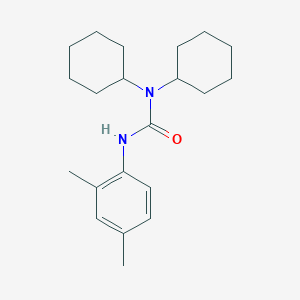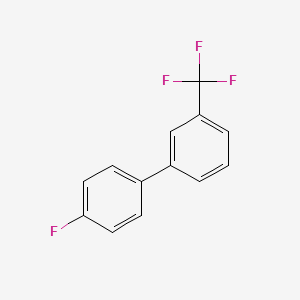
Perfluorononylethyl Stearyl Dimethicone
Vue d'ensemble
Description
Perfluorononylethyl Stearyl Dimethicone is a unique compound belonging to the class of fluorosilicones. It is a synthetic polymer that combines the properties of perfluorinated compounds and silicones, resulting in a material with exceptional stability, low surface tension, and excellent film-forming abilities. This compound is widely used in various industries, particularly in cosmetics and personal care products, due to its ability to form a continuous, protective film on the skin, hair, and nails .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Perfluorononylethyl Stearyl Dimethicone involves the reaction of perfluorononylethyl silane with stearyl dimethicone. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane. The process involves the following steps:
Preparation of Perfluorononylethyl Silane: This is achieved by reacting perfluorononyl iodide with ethylene in the presence of a catalyst.
Reaction with Stearyl Dimethicone: The perfluorononylethyl silane is then reacted with stearyl dimethicone in the presence of a platinum catalyst to form Perfluoronononylethyl Stearyl Dimethicone.
Industrial Production Methods: Industrial production of Perfluoronononylethyl Stearyl Dimethicone follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: Perfluoronononylethyl Stearyl Dimethicone primarily undergoes substitution reactions due to the presence of reactive silane groups. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and alcohols, which react with the silane groups under mild conditions.
Catalysts: Platinum or palladium catalysts are often used to facilitate these reactions.
Major Products: The major products formed from these reactions are modified silicones with varying functional groups, depending on the reagents used .
Applications De Recherche Scientifique
Perfluoronononylethyl Stearyl Dimethicone has a wide range of applications in scientific research:
Chemistry: Used as a film-forming agent and lubricant in various chemical processes.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Utilized in the formulation of advanced wound dressings and drug delivery systems.
Industry: Widely used in cosmetics and personal care products for its skin-conditioning properties. .
Mécanisme D'action
The mechanism of action of Perfluoronononylethyl Stearyl Dimethicone involves its ability to form a continuous, protective film on surfaces. This film is vapor-permeable, allowing for breathability while providing a barrier against environmental factors. The compound’s low surface tension enables it to spread evenly, enhancing its protective properties. Molecular targets include the skin, hair, and nails, where it conditions and protects by forming a barrier .
Comparaison Avec Des Composés Similaires
Dimethicone: A non-fluorinated silicone with similar film-forming properties but lacks the enhanced stability and low surface tension of Perfluoronononylethyl Stearyl Dimethicone.
Phenyl Trimethicone: Another silicone compound with good film-forming abilities but does not offer the same level of hydrophobicity and oleophobicity.
Cyclopentasiloxane: A cyclic silicone with excellent spreading properties but less durable compared to Perfluoronononylethyl Stearyl Dimethicone
Uniqueness: Perfluoronononylethyl Stearyl Dimethicone stands out due to its combination of fluorinated and silicone properties, providing exceptional stability, low surface tension, and superior film-forming abilities. These characteristics make it highly valuable in applications requiring durable, protective coatings .
Propriétés
IUPAC Name |
dimethyl-[methyl-(methyl-octadecyl-trimethylsilyloxysilyl)oxy-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl)silyl]oxy-trimethylsilyloxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H71F19O4Si5/c1-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-29-66(10,60-64(5,6)7)62-67(11,61-65(8,9)59-63(2,3)4)30-28-31(40,41)32(42,43)33(44,45)34(46,47)35(48,49)36(50,51)37(52,53)38(54,55)39(56,57)58/h12-30H2,1-11H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIHVBPAKBKVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(CCC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[Si](C)(C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H71F19O4Si5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1105.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1H-Spiro[[1,8]naphthyridine-4,4'-piperidin]-2(3H)-one](/img/structure/B3338298.png)




